molecular formula C16H25AsO3 B12588459 1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl- CAS No. 650600-77-4

1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-

Cat. No.: B12588459
CAS No.: 650600-77-4
M. Wt: 340.29 g/mol
InChI Key: JCAGFKOIOVVVEH-UHFFFAOYSA-N
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Description

1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl- is a chemical compound with a unique structure that includes an arsenic atom within a dioxarsolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl- typically involves the reaction of 2,6-bis(1-methylethyl)phenol with dimethylarsinic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxarsolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.

    Reduction: The compound can be reduced to form arsenic(III) derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Arsenic(V) compounds.

    Reduction: Arsenic(III) derivatives.

    Substitution: Phenoxy-substituted derivatives.

Scientific Research Applications

1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,3,2-Dioxaborolane, 2-[2,6-bis(1-methylethyl)phenyl]-4,4,5,5-tetramethyl-: Similar structure but contains boron instead of arsenic.

    1,3-Dioxolane, 2-(1-methylethyl)-: Similar dioxolane ring but lacks the arsenic atom.

Uniqueness

1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl- is unique due to the presence of the arsenic atom within the dioxarsolane ring, which imparts distinct chemical and biological properties compared to its boron and oxygen analogs.

Properties

CAS No.

650600-77-4

Molecular Formula

C16H25AsO3

Molecular Weight

340.29 g/mol

IUPAC Name

2-[2,6-di(propan-2-yl)phenoxy]-4,5-dimethyl-1,3,2-dioxarsolane

InChI

InChI=1S/C16H25AsO3/c1-10(2)14-8-7-9-15(11(3)4)16(14)20-17-18-12(5)13(6)19-17/h7-13H,1-6H3

InChI Key

JCAGFKOIOVVVEH-UHFFFAOYSA-N

Canonical SMILES

CC1C(O[As](O1)OC2=C(C=CC=C2C(C)C)C(C)C)C

Origin of Product

United States

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